1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid
Description
Properties
CAS No. |
313498-68-9 |
|---|---|
Molecular Formula |
C23H13NO6S |
Molecular Weight |
431.42 |
IUPAC Name |
(16E)-16-[hydroxy(phenyl)methylidene]-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid |
InChI |
InChI=1S/C23H13NO6S/c25-21(12-6-2-1-3-7-12)19-17-13-8-4-5-9-14(13)22(26)15-10-11-16(31(28,29)30)20(18(15)17)24-23(19)27/h1-11,25H,(H,28,29,30)/b21-19+ |
InChI Key |
VSILCDZRMARUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=C4C(=CC=C(C4=NC2=O)S(=O)(=O)O)C(=O)C5=CC=CC=C53)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate naphthoquinoline derivatives with benzoyl chloride under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the benzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-Benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions are common, where sulfonic acid groups can be replaced by other functional groups using reagents like sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.
Anticancer Properties
The compound's structure allows for interactions with biological macromolecules, which is crucial in anticancer drug design. Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of topoisomerase enzymes and the generation of reactive oxygen species . This positions this compound as a candidate for further investigation in cancer therapy.
Photovoltaic Materials
Due to its unique electronic properties, this compound has been studied for use in organic photovoltaic devices. The ability of naphthoquinone derivatives to facilitate charge transfer makes them suitable for incorporation into organic solar cells . Case studies have demonstrated improved efficiency in solar cells when these compounds are used as electron acceptors.
Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), the compound can act as a sensitizer due to its strong light absorption characteristics. Research shows that incorporating such compounds can enhance the overall efficiency of DSSCs by improving light harvesting and charge separation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthoquinone precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Data Table
Research Insights and Gaps
- Synthesis : Chernenko et al. (2022) provide methodologies for 1-substituted derivatives, but direct data on the target compound’s synthesis is lacking .
- Properties : Melting points, solubility, and stability data are absent for the target compound, though sulfonic acid analogs suggest high water solubility.
Biological Activity
Introduction
1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid (CAS Number: 1478437-63-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 762.8 g/mol. Its structure includes a naphthoquinone core, which is often associated with various biological activities. The sulfonic acid group may enhance its solubility and bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 762.8 g/mol |
| CAS Number | 1478437-63-6 |
Biological Activity
Antitumor Activity
Research indicates that derivatives of naphthoquinone compounds exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways related to cell survival (e.g., PI3K/Akt and MAPK pathways) .
Case Study: In Vitro Antitumor Activity
In a study published in Pharmaceuticals, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it inhibited cell proliferation with an IC50 value in the micromolar range, suggesting strong cytotoxic effects against these cancer types .
Antibacterial Activity
Naphthoquinone derivatives are also known for their antibacterial properties. The sulfonic acid moiety may enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Case Study: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical university evaluated the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored as well. Naphthoquinones can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
Animal models treated with the compound showed reduced paw edema in a carrageenan-induced inflammation model. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis in tumor cells.
- Inhibition of Key Signaling Pathways : Disruption of PI3K/Akt and MAPK pathways promotes cell death.
- Antimicrobial Action : Alters membrane integrity in bacteria.
- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in humans.
- Combination Therapies : Investigating synergistic effects with existing drugs.
This compound demonstrates promising biological activities including antitumor, antibacterial, and anti-inflammatory effects. Continued research into its mechanisms and potential therapeutic applications could lead to significant advancements in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for 1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid, and how can yield be maximized?
The synthesis typically involves multi-step reactions starting with sulfonation of naphthoquinoline derivatives, followed by benzoylation. Key intermediates include 3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid, which undergoes benzoylation under anhydrous conditions. Yield optimization requires strict control of reaction temperature (60–80°C), use of catalysts like H2SO4 for sulfonation, and purification via recrystallization from ethanol-water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
Employ a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment.
- FT-IR Spectroscopy to confirm sulfonic acid (-SO3H) and carbonyl (C=O) groups (peaks at 1030–1230 cm⁻¹ and 1670–1750 cm⁻¹, respectively) .
- Mass Spectrometry (HRMS) to verify molecular weight (expected [M-H]⁻ ion at m/z 450–460) .
Q. What are the critical stability considerations for this compound under varying pH and temperature conditions?
The sulfonic acid group enhances aqueous solubility but renders the compound prone to hydrolysis under alkaline conditions (pH > 9). Stability studies show degradation via:
- Oxidation : Forms quinone derivatives at elevated temperatures (>80°C) .
- Hydrolysis : Degrades to aromatic amines in acidic media (pH < 3). Store at 4°C in dark, anhydrous environments to minimize decomposition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Use molecular docking (AutoDock Vina) and density functional theory (DFT) to analyze:
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected IR peaks)?
Q. How can the compound’s redox behavior be quantitatively analyzed for applications in catalytic or medicinal chemistry?
- Cyclic Voltammetry (CV) : Measure redox potentials in buffered solutions (pH 7.4). The quinone moiety typically shows reversible reduction waves at −0.3 to −0.5 V vs. Ag/AgCl.
- Spectroelectrochemistry : Correlate electrochemical changes with UV-vis spectral shifts (e.g., loss of quinone absorbance at 320 nm upon reduction) .
Q. What methodologies assess the compound’s potential as a fluorescence probe or photosensitizer?
- Fluorescence Quantum Yield : Compare emission intensity to standard dyes (e.g., quinine sulfate).
- Singlet Oxygen (¹O2) Detection : Use 1,3-diphenylisobenzofuran (DPBF) as a trap, monitored via UV-vis decay at 410 nm .
Methodological Notes
- Contradictory Evidence : Oxidation products reported in vs. hydrolysis pathways in suggest context-dependent degradation. Validate via controlled kinetic studies under specific conditions.
- Theoretical Frameworks : Link reactivity to frontier molecular orbitals (HOMO-LUMO gaps) for mechanistic insights into redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
